

# Application Notes and Protocols for SR18662 in Colon Cancer Cell Lines

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Compound of Interest			
Compound Name:	S07662		
Cat. No.:	B15603495	Get Quote	

Disclaimer: The compound "**\$07662**" as specified in the query is not found in the scientific literature in the context of colon cancer research. This document pertains to SR18662, a potent small-molecule inhibitor of Krüppel-like factor 5 (KLF5), which is a relevant target in colorectal cancer. It is presumed that "**\$07662**" was a typographical error.

## Introduction

SR18662 is a novel and potent small-molecule inhibitor of Krüppel-like factor 5 (KLF5), a transcription factor implicated in the proliferation and survival of colorectal cancer (CRC) cells. [1][2] KLF5 is often overexpressed in human colorectal cancer and is associated with aggressive tumor development and progression.[2] SR18662, an analog of ML264, demonstrates improved potency in inhibiting the growth of CRC cells in vitro and in vivo.[1][2] These application notes provide a summary of SR18662's mechanism of action and detailed protocols for its use in colon cancer cell line-based research.

## **Mechanism of Action**

SR18662 functions as a potent inhibitor of KLF5, a key regulator of cell proliferation.[1] The inhibition of KLF5 by SR18662 leads to a significant reduction in the growth and proliferation of various colorectal cancer cell lines.[2][3] This effect is observed in cell lines with different genetic backgrounds, including those with microsatellite instability (DLD-1, HCT116) and microsatellite stability (HT29, SW620), as well as various mutations in KRAS, BRAF, PIK3CA, or TP53.[3] The anti-proliferative effects of SR18662 are more pronounced in cell lines with higher endogenous KLF5 expression.[3]



Furthermore, treatment with SR18662 has been shown to induce cell cycle arrest in the S or G2/M phases and to significantly increase apoptosis in colon cancer cells.[2][3] The compound also modulates key signaling pathways, reducing the expression of cyclins and components of the MAPK and WNT signaling pathways.[1][2][3]

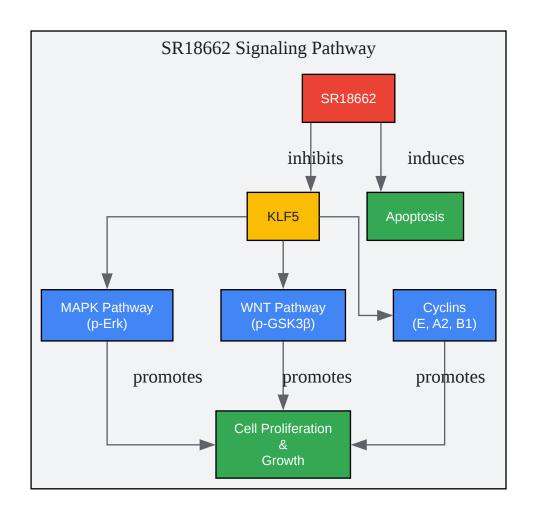
## **Data Presentation**

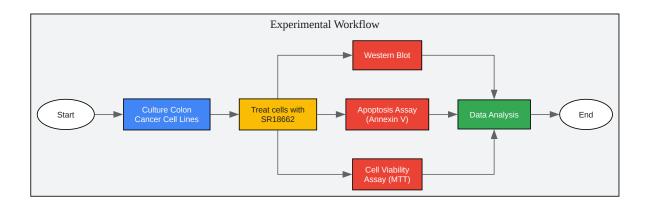
The following table summarizes the quantitative data regarding the activity of SR18662.

Parameter	Value	Cell Lines	Reference
IC50 (KLF5 Inhibition)	4.4 nM	N/A (Biochemical Assay)	[1]
Effective Concentration	10 μΜ	DLD-1, HCT116	[3]
Effect on Apoptosis	Significant increase at 10 μM	DLD-1, HCT116	[3]
Effect on Cell Cycle	Increase in S and G2/M phases at 10 μΜ	DLD-1, HCT116	[3]

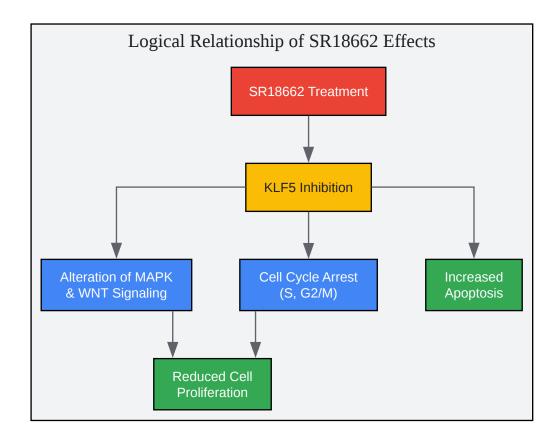
# **Mandatory Visualizations**











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# References

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